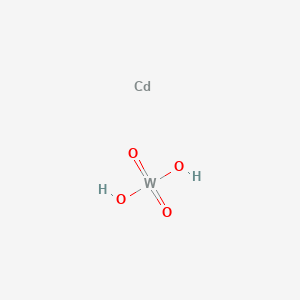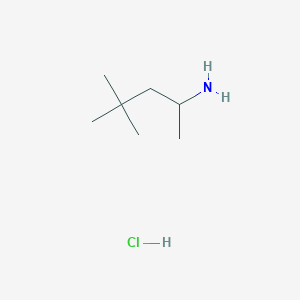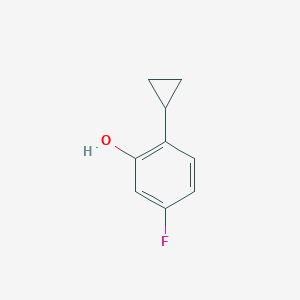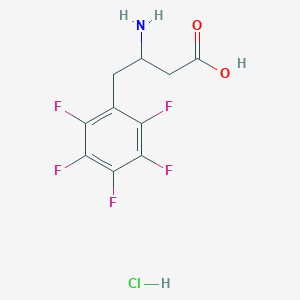amine hydrochloride](/img/structure/B12507871.png)
[(2S)-1-methoxy-3-methylbutan-2-yl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride is a chemical compound with the molecular formula C6H15NOCl. It is a derivative of amine and is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride typically involves reductive amination. This process includes the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. Common reducing agents used in this process include sodium triacetoxyborohydride and sodium borohydride . The reaction is usually carried out in solvents like methanol or tetrahydrofuran under mild conditions to yield the desired amine.
Industrial Production Methods
Industrial production of (2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
科学的研究の応用
(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of various complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects and is used in the development of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of (2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Methylamine: A simpler amine with the formula CH3NH2.
Ethylamine: An amine with the formula C2H5NH2.
Dimethylamine: An amine with the formula (CH3)2NH.
Uniqueness
(2S)-1-methoxy-3-methylbutan-2-ylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C7H18ClNO |
|---|---|
分子量 |
167.68 g/mol |
IUPAC名 |
(2S)-1-methoxy-N,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)7(8-3)5-9-4;/h6-8H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChIキー |
GIPWTVOWHKMFHF-OGFXRTJISA-N |
異性体SMILES |
CC(C)[C@@H](COC)NC.Cl |
正規SMILES |
CC(C)C(COC)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)
![6-Fluoroimidazo[1,2-a]pyrimidine](/img/structure/B12507810.png)

![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)



![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)



